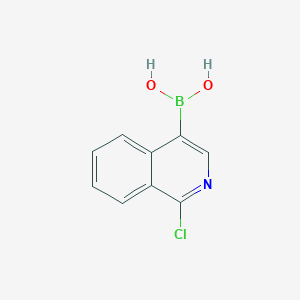

(1-Chloroisoquinolin-4-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(1-chloroisoquinolin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQWKDFYRGYBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679452 | |

| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-48-5 | |

| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Description

The most prominent and efficient synthetic route for (1-Chloroisoquinolin-4-yl)boronic acid is the palladium-catalyzed borylation of 1-chloroisoquinoline derivatives using bis(pinacolato)diboron (B2(pin)2) as the boron source. This method involves the direct C-4 borylation of chloro-substituted isoquinolines under relatively mild and ligand-free conditions.

- Catalyst : Pd-based catalysts (e.g., Pd(OAc)2 or Pd(dba)2)

- Boron Source : Bis(pinacolato)diboron (B2(pin)2)

- Solvent : Commonly polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

- Temperature : Moderate heating, typically around 80–110 °C

- Reaction Time : Several hours (typically 12–24 h)

- Atmosphere : Inert atmosphere (argon or nitrogen) to prevent catalyst degradation

This approach avoids the use of external ligands, simplifying the procedure and reducing cost and environmental impact. The reaction proceeds via oxidative addition of the chloroisoquinoline to the Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to give the borylated product.

Reaction Scheme

$$

\text{1-Chloroisoquinoline} + \text{B}2(\text{pin})2 \xrightarrow[\text{solvent}]{\text{Pd catalyst}} (1-\text{Chloroisoquinolin-4-yl})\text{boronic acid}

$$

Conversion of Boron Pinacol Esters to Boronic Acid

The initial borylation product is often the corresponding boron pinacol ester, which can be converted to the boronic acid via hydrolysis or treatment with specific reagents:

- Hydrolysis : Treatment with aqueous acidic conditions or water to remove the pinacol protecting group.

- Fluoride Salt Formation : Conversion to trifluoroborate salts using potassium hydrogen difluoride (KHF2) in methanol, followed by further hydrolysis to the boronic acid.

- Silica Gel Workup : Purification using silica gel chromatography in ethyl acetate/water mixtures can facilitate isolation of the boronic acid in good yield.

For example, a reported procedure involved treating the boron pinacol ester intermediate with KHF2 in methanol to yield the trifluoroborate salt in 75% yield, followed by conversion to the boronic acid in 55% yield.

Alternative Synthetic Approaches

Organometallic Routes

Other methods involve the generation of aryl lithium or magnesium intermediates from halogenated isoquinolines, which are then reacted with boron reagents such as trialkoxyboranes or boron trihalides. These methods are less common due to harsher conditions and lower functional group tolerance but can be useful for specific substitution patterns.

C-H Activation and Annulation Strategies

Recent advances in C-H activation using rhodium or palladium catalysts allow the construction of isoquinoline frameworks with boronic acid functionalities introduced via annulation reactions. These methods provide access to substituted isoquinolines, including boronic acid derivatives, through oxidative Heck-type reactions and C-H activation/annulation with alkynes.

Summary Data Table: Key Preparation Parameters

Research Findings and Applications

The palladium-catalyzed borylation method provides a robust and scalable route to this compound, enabling further functionalization via Suzuki coupling for drug discovery and material science applications. The method tolerates various functional groups and complex heteroarenes, making it suitable for synthesizing boron-based inhibitors targeting biological pathways such as homeodomain interacting protein kinase 2 (HIPK2).

Análisis De Reacciones Químicas

Types of Reactions: (1-Chloroisoquinolin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with aryl or vinyl halides to form biaryl or styrene derivatives .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including (1-Chloroisoquinolin-4-yl)boronic acid, have been studied for their potential anticancer properties. The introduction of boronic acid moieties into bioactive compounds can enhance selectivity and improve pharmacokinetic profiles. For instance, studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound's structure allows it to interact with specific targets in cancer pathways, making it a candidate for further development in cancer therapies .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, including tankyrases, which are implicated in cancer and other diseases. Inhibitors of tankyrases have shown promise in disrupting Wnt signaling pathways, which are often dysregulated in cancers. Compounds derived from isoquinoline structures have been synthesized and evaluated for their inhibitory effects on tankyrases, demonstrating significant potency .

Suzuki-Miyaura Coupling

This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound serves as a versatile building block in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

Peptide Synthesis

The compound is also employed as an organic buffer in peptide synthesis. Its ability to stabilize reaction conditions makes it suitable for high-yield peptide coupling reactions. The presence of the boronic acid group can improve the efficiency of coupling agents used in solid-phase peptide synthesis .

Case Studies

Several studies have documented the biological evaluation of this compound derivatives:

Mecanismo De Acción

The mechanism of action of (1-Chloroisoquinolin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

Structural Comparison

The chloroisoquinoline backbone distinguishes this compound from simpler aromatic boronic acids. Key structural analogs include:

*Similarity scores derived from Tanimoto coefficient-based structural comparisons .

Key Observations :

- The chlorine atom in this compound may enhance electrophilic reactivity and target binding compared to non-halogenated analogs .

- Isoquinoline-4-boronic acid HCl shows high structural similarity (0.88) but differs in solubility due to the hydrochloride salt .

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM , respectively .

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM) .

- Boronic acid-containing proteasome inhibitors (e.g., bortezomib) demonstrate selective antagonism by EGCG, emphasizing the role of the boronic acid moiety in target engagement .

Implications for this compound: The isoquinoline scaffold may confer affinity for kinase or epigenetic targets, but empirical validation is required.

Physicochemical Properties

pKa and Reactivity:

- Boronic acids with electron-withdrawing groups (e.g., chlorine) exhibit lower pKa values, favoring boronate formation at physiological pH . For example:

- The chloroisoquinoline group in this compound likely reduces pKa compared to non-halogenated isoquinoline analogs, improving binding to diols or proteases .

Solubility:

- Hydrophilic substituents (e.g., hydroxyl in 6-hydroxynaphthalen-2-yl boronic acid) improve aqueous solubility, whereas polycyclic systems (e.g., pyren-1-yl boronic acid) precipitate in cell culture media .

Actividad Biológica

(1-Chloroisoquinolin-4-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in cancer treatment, antimicrobial effects, and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Molecular Formula : C₉H₇BClNO₂

Molecular Weight : 207.42 g/mol

CAS Number : 848841-48-5

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. A study involving boronic-imine structured compounds showed that they could significantly reduce the viability of prostate cancer cells (PC-3) while maintaining the viability of healthy cells (L929) at concentrations as low as 5 µM. Specifically, cell viability dropped to 33% for cancer cells while healthy cells remained at 95% viability after treatment .

Case Study: Prostate Cancer Cells

- Cell Lines Used : PC-3 (prostate cancer), L929 (healthy fibroblast)

- Concentrations Tested : 0.5 µM, 1 µM, 2 µM, and 5 µM

- Results :

- PC-3 viability at 5 µM: 33%

- L929 viability at 5 µM: 95%

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. In a comparative study, several boronic compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds effectively inhibited microbial growth, with inhibition zones ranging from 7 mm to 13 mm depending on the microorganism .

Summary of Antimicrobial Effects

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 12 |

| Methicillin-resistant S. aureus | 9 |

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Various assays such as DPPH and ABTS radical scavenging tests have shown that boronic compounds exhibit notable antioxidant capabilities. For instance, phenyl boronic derivatives demonstrated antioxidant activities comparable to standard antioxidants like α-tocopherol .

Antioxidant Assay Results

| Method | IC₅₀ Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.14 ± 0.01 |

| ABTS Radical Scavenging | 0.11 ± 0.01 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Covalent Bonding : The boron atom can form reversible covalent bonds with biomolecules, influencing their function.

- Enzyme Inhibition : Studies indicate that boronic acids can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .

- Antioxidant Enzyme Activation : Boron compounds have been shown to stimulate antioxidant enzymes in plants, suggesting similar mechanisms may occur in human cells .

Q & A

Q. What are the key challenges in synthesizing and purifying (1-chloroisoquinolin-4-yl)boronic acid, and how can they be addressed methodologically?

Boronic acids are often synthesized via cross-coupling reactions (e.g., Miyaura borylation), but purification is challenging due to their sensitivity to moisture and propensity to form oligomers. For aromatic boronic acids like this compound, intermediates may require protection as esters (e.g., pinacol esters) to stabilize the boronic acid moiety during synthesis . Reverse-phase HPLC with mass-compatible buffers (e.g., ammonium formate) is recommended for purification and characterization, as demonstrated in impurity profiling of boronic acid-containing pharmaceuticals .

Q. How do pH and solvent conditions influence the diol-binding affinity of this compound?

Boronic acids bind diols via reversible ester formation, with binding strength dependent on the pKa of the boronic acid and the diol’s structure. For isoquinolinylboronic acids, the electron-withdrawing chlorine substituent lowers the pKa, enhancing binding at physiological pH. Stopped-flow kinetic studies show that optimal binding occurs at pH 7.4, with kon values for sugars like D-fructose (~10^3 M⁻¹s⁻¹) exceeding those of D-glucose . Buffer systems containing chelating agents (e.g., EDTA) are advised to minimize interference from metal ions .

Q. What spectroscopic techniques are most effective for characterizing boronic acid-diol interactions in this compound?

Fluorescence titration and surface plasmon resonance (SPR) spectroscopy are widely used. Fluorescent reporters (e.g., anthracene-conjugated boronic acids) enable real-time monitoring of binding events via quenching or enhancement effects . SPR with AECPBA-functionalized surfaces quantifies glycoprotein interactions, revealing secondary binding effects that require buffer optimization (e.g., borate buffer at pH 8.5 for selective elution) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

Molecular docking and MD simulations predict binding modes with therapeutic targets (e.g., proteasomes or tubulin). For instance, boronic acid bioisosteres of combretastatin A-4 were designed to mimic cis-stilbene geometry, achieving sub-micromolar IC50 values in tubulin polymerization assays . QSAR models incorporating Hammett σ values of substituents (e.g., chlorine’s electron-withdrawing effect) optimize binding kinetics and metabolic stability .

Q. What experimental strategies resolve contradictions in reported binding constants for boronic acid-sugar systems?

Discrepancies arise from varying buffer ionic strength, temperature, and detection methods. Standardization using reference compounds (e.g., D-fructose as a high-affinity control) and dual-detection LC-MS/MS with MRM mode ensures reproducibility . For SPR studies, normalizing response units to account for non-specific interactions (e.g., hydrophobic binding to dextran matrices) improves accuracy .

Q. How does the chlorine substituent in this compound impact its thermal stability and degradation pathways?

Thermogravimetric analysis (TGA) under nitrogen reveals that electron-withdrawing substituents like chlorine reduce thermal decomposition onset temperatures (e.g., ~200°C vs. ~250°C for unsubstituted analogs). Degradation primarily involves boroxine formation, which can be suppressed by storing the compound under anhydrous conditions .

Methodological Insights

Q. What protocols ensure reliable quantification of trace boronic acid impurities in pharmaceutical matrices?

A validated LC-MS/MS method using a triple quadrupole in MRM mode achieves detection limits <1 ppm. Key parameters:

- Column : C18 with 2.6 µm particle size for high resolution.

- Mobile Phase : 0.1% formic acid in water/acetonitrile.

- Ionization : ESI-negative mode for underivatized boronic acids .

Q. How can photoresponsive azobenzene-boronic acid hybrids enhance reversible diol binding?

E→Z isomerization of ortho-azobenzene boronic acids under visible light (e.g., 450 nm) increases diol binding affinity by 20-fold. Applications include light-controlled hydrogels for glucose-responsive drug release, validated via fluorophore "catch-and-release" assays in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.